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Compound of Interest

Compound Name: 3-Bromo-4-nitrobenzaldehyde

Cat. No.: B145946 Get Quote

In-Depth Technical Guide: 3-Bromo-4-
nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and applications of 3-Bromo-4-nitrobenzaldehyde, a key chemical intermediate in

organic synthesis and drug discovery.

Molecular Structure and Physicochemical
Properties
3-Bromo-4-nitrobenzaldehyde is an aromatic compound characterized by a benzene ring

substituted with a bromine atom, a nitro group, and an aldehyde group. Its chemical structure

and properties make it a versatile building block for more complex molecules.

The fundamental properties of 3-Bromo-4-nitrobenzaldehyde are summarized in the table

below.
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Property Value

IUPAC Name 3-bromo-4-nitrobenzaldehyde[1]

CAS Number 101682-68-2[1]

Molecular Formula C₇H₄BrNO₃[1]

Molecular Weight 230.02 g/mol [1]

Appearance Colorless to light yellow crystalline solid

Melting Point 97-99 °C

Boiling Point 311.6 ± 27.0 °C (Predicted)

Solubility
Soluble in organic solvents such as ethanol and

ether.

Synthesis of 3-Bromo-4-nitrobenzaldehyde
The synthesis of 3-Bromo-4-nitrobenzaldehyde is typically achieved through the electrophilic

bromination of 4-nitrobenzaldehyde. The electron-withdrawing nitro group at position 4 directs

the incoming electrophile (bromine) to the meta-position (position 3).

Synthesis Workflow
The logical flow of the synthesis process is depicted in the diagram below.
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Caption: Synthesis workflow for 3-Bromo-4-nitrobenzaldehyde.

Experimental Protocol
The following is a representative experimental protocol for the synthesis of 3-Bromo-4-
nitrobenzaldehyde, adapted from a similar procedure for the bromination of a

nitrobenzaldehyde isomer.[2]
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Materials:

4-Nitrobenzaldehyde

N-Bromosuccinimide (NBS)

Concentrated Sulfuric Acid (H₂SO₄)

Ice water

Ethyl acetate

Petroleum ether

Anhydrous sodium sulfate

Procedure:

In a round-bottom flask, dissolve 4-nitrobenzaldehyde in a minimal amount of concentrated

sulfuric acid at room temperature with stirring.

To this solution, add N-Bromosuccinimide portion-wise. An exothermic reaction may be

observed.

Heat the reaction mixture to approximately 60-70°C and maintain this temperature for 1-2

hours, while monitoring the reaction progress using thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring. A solid

precipitate should form.

Collect the solid precipitate by vacuum filtration and wash with cold water.

Dry the crude product.

Purification:
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The crude product can be purified by recrystallization from a solvent mixture such as ethyl

acetate and petroleum ether.

Dissolve the crude solid in a minimum amount of hot ethyl acetate.

Gradually add petroleum ether until the solution becomes turbid.

Allow the solution to cool slowly to room temperature, and then in an ice bath to facilitate

crystallization.

Collect the purified crystals by vacuum filtration and dry them under vacuum.

Analytical Characterization
While specific experimental spectra for 3-Bromo-4-nitrobenzaldehyde are not readily

available in public databases, the expected spectral characteristics can be predicted based on

its structure and comparison with analogous compounds.
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Technique Expected Characteristics

¹H NMR

Aldehydic Proton (CHO): A singlet peak

expected around δ 9.9-10.1 ppm. Aromatic

Protons: Three protons in the aromatic region (δ

7.5-8.5 ppm). The proton ortho to the aldehyde

and nitro groups will be the most deshielded.

The protons ortho and meta to the bromine will

show characteristic splitting patterns (doublets

and doublet of doublets).

¹³C NMR

Carbonyl Carbon (C=O): A peak expected

around δ 189-192 ppm. Aromatic Carbons: Six

distinct peaks in the aromatic region (δ 120-150

ppm). The carbon bearing the nitro group and

the carbon bearing the aldehyde group will be

significantly deshielded. The carbon attached to

the bromine will show a chemical shift

influenced by the halogen.

IR Spectroscopy

C=O Stretch (Aldehyde): A strong absorption

band around 1700-1720 cm⁻¹. N-O Stretch

(Nitro): Two strong absorption bands, one

symmetric and one asymmetric, typically around

1520-1560 cm⁻¹ and 1340-1380 cm⁻¹. C-H

Stretch (Aromatic): Peaks above 3000 cm⁻¹. C-

Br Stretch: A peak in the fingerprint region,

typically below 800 cm⁻¹.

Application in Drug Development: A Precursor to
Soluble Epoxide Hydrolase (sEH) Inhibitors
3-Bromo-4-nitrobenzaldehyde serves as a valuable intermediate in the synthesis of

pharmacologically active molecules. A notable application is in the development of inhibitors for

soluble epoxide hydrolase (sEH), such as GSK2256294.
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Soluble epoxide hydrolase is an enzyme that plays a crucial role in the metabolism of

epoxyeicosatrienoic acids (EETs). EETs are signaling lipids with generally beneficial effects,

including vasodilation and anti-inflammatory properties. By hydrolyzing EETs to their less active

diol forms (dihydroxyeicosatrienoic acids or DHETs), sEH reduces the protective effects of

EETs.

Inhibiting sEH preserves the levels of EETs, which can then exert their therapeutic effects. This

makes sEH a promising target for drugs aimed at treating conditions like hypertension,

inflammation, and cardiovascular diseases.

Soluble Epoxide Hydrolase (sEH) Signaling Pathway
The following diagram illustrates the sEH signaling pathway and the therapeutic intervention

point for sEH inhibitors.
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Caption: The sEH signaling pathway and the role of sEH inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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